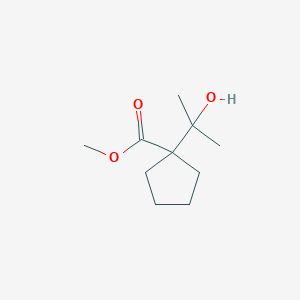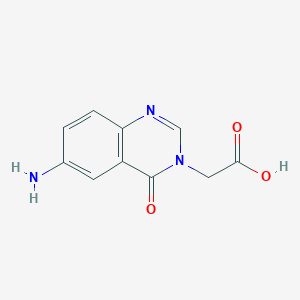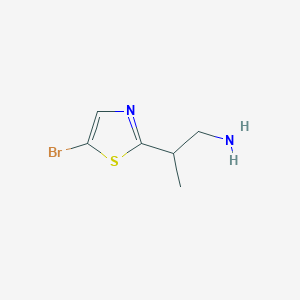
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ It is a cyclopentane derivative featuring a methyl ester group and a hydroxypropan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate typically involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxypropan-2-yl group can be introduced through a subsequent reaction with an appropriate alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the esterification and subsequent functionalization steps.
化学反応の分析
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation, sodium hydroxide for deprotonation.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Methyl cyclopentane-1-carboxylate: Lacks the hydroxypropan-2-yl group, making it less versatile in chemical reactions.
1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid: The free acid form, which has different solubility and reactivity properties.
Cyclopentane-1,2-dicarboxylate derivatives: Contain additional carboxylate groups, leading to different chemical behavior.
特性
CAS番号 |
62484-77-9 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-9(2,12)10(8(11)13-3)6-4-5-7-10/h12H,4-7H2,1-3H3 |
InChIキー |
MZHKPEFRZIPZGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1(CCCC1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)








